molecular formula C21H16ClN5O4S B2671767 N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide CAS No. 946200-54-0

N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide

Cat. No. B2671767
CAS RN: 946200-54-0
M. Wt: 469.9
InChI Key: RERQOQCNOUDOFA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide is a useful research compound. Its molecular formula is C21H16ClN5O4S and its molecular weight is 469.9. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The compound N-(1,3-Benzodioxol-5-ylmethyl)-2-{[1-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide, due to its complex structure, plays a crucial role in the synthesis of heterocyclic compounds, which are central to medicinal chemistry and drug design. A study detailed the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine, indicating the versatility of similar compounds in generating a range of biologically active heterocycles. This research suggests that the manipulation of the core structure can lead to the synthesis of various derivatives with potential applications in drug discovery (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antitumor Activity

The compound and its derivatives have shown promise in antitumor activity. A study synthesizing new pyrazolo[3,4-d]pyrimidine derivatives evaluated their efficacy against the human breast adenocarcinoma cell line MCF7. Among the derivatives, one particular compound demonstrated significant activity, showcasing the potential of these compounds in cancer therapy. This finding underscores the importance of such molecules in the development of new anticancer drugs (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Applications

Compounds with similar structural motifs have been investigated for their antimicrobial properties. For instance, novel thienopyrimidine linked rhodanine derivatives were synthesized and exhibited potent antibacterial activity against various strains, highlighting the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Spectroscopic and Quantum Mechanical Studies

Research involving similar compounds also encompasses spectroscopic and quantum mechanical studies to elucidate their structures and electronic properties. These studies are crucial for understanding how these compounds interact with biological targets and their environment, paving the way for their optimized use in various applications, including photovoltaic efficiency modeling in dye-sensitized solar cells, highlighting their potential beyond biomedical applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S/c22-13-2-4-14(5-3-13)27-19-15(9-24-27)20(29)26-21(25-19)32-10-18(28)23-8-12-1-6-16-17(7-12)31-11-30-16/h1-7,9H,8,10-11H2,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQOQCNOUDOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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